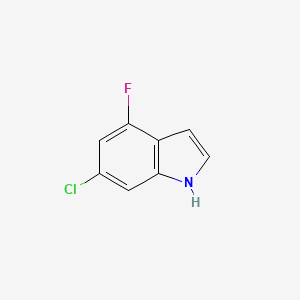

6-Chloro-4-fluoro-1H-indole

Descripción general

Descripción

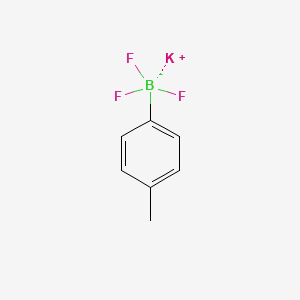

6-Chloro-4-fluoro-1H-indole is a chemical compound with the CAS Number: 885520-88-7 . It has a molecular weight of 169.59 and its IUPAC name is this compound .

Molecular Structure Analysis

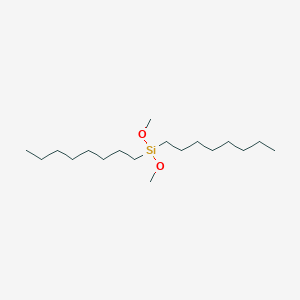

The InChI code for this compound is 1S/C8H5ClFN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H . This indicates the presence of chlorine, fluorine, and nitrogen atoms in the indole ring structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . and should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Photoreactive Properties and Fluorophore Development

6-Chloro-4-fluoro-1H-indole has significant applications in the development of fluorophores. Photoreaction of indole-containing compounds with halocompounds, like chloroform, can generate products with redshifted fluorescence. Such reactions are useful for fluorescent detection and labeling in proteins. This process can lead to the creation of novel tryptophan-based fluorophores and protein labeling strategies, utilizing photochemistry to modify the indole ring with various labels (Ladner et al., 2014).

Fluoroindolecarboxylic Acids Synthesis

Another application involves the preparation of fluoroindolecarboxylic acids, which are important in various chemical syntheses. The synthesis approach includes methods such as hydrogen/metal permutation (metalation) and halogen/metal permutation, demonstrating the versatility of fluoroindole compounds in organic chemistry (Schlosser et al., 2006).

Modulation of Electronic Excited States

The study of 6-fluoroindole and its derivatives reveals insights into the electronic nature of excited states. Modifications in the position of the fluorine atom in the indole structure can significantly influence the orientation of transition dipole moments and the mixing of electronically excited states, important for understanding electronic transitions in molecular systems (Wilke et al., 2017).

Ullmann Reaction Optimization

In pharmaceutical synthesis, this compound is used as a key intermediate. For example, the Ullmann reaction step, crucial for synthesizing sertindole (an antipsychotic medication), can be optimized using this compound. The reaction involves improving yield and reproducibility, critical for high-purity pharmaceutical products (Li et al., 2011).

Antifouling Acrylic Metal Salt Resins

6-Chloro-1H-indole derivatives are used in creating environmentally friendly antifouling acrylic metal salt resins. These resins exhibit self-polishing and antifouling properties, making them useful in marine applications to prevent biological fouling (Ni Chunhua et al., 2020).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Direcciones Futuras

Mecanismo De Acción

- The primary targets of 6-Chloro-4-fluoro-1H-indole are likely specific receptors or enzymes within cells. Unfortunately, specific information about its exact targets is not readily available in the literature .

Target of Action

Biochemical Pathways

Análisis Bioquímico

Biochemical Properties

6-Chloro-4-fluoro-1H-indole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind with high affinity to multiple receptors, which is crucial for developing new therapeutic agents . For instance, indole derivatives, including this compound, have been reported to exhibit inhibitory activity against enzymes such as tryptophan dioxygenase and cytochrome P450 monooxygenases . These interactions can lead to the modulation of metabolic pathways and the regulation of cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives have been shown to modulate the activity of nuclear receptors, leading to changes in gene expression that can impact cell proliferation, differentiation, and apoptosis . Additionally, this compound may affect cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites and energy production within cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound can bind to specific receptors or enzymes, leading to the inhibition of their activity. This inhibition can result in the downregulation of certain metabolic pathways or the activation of alternative pathways to compensate for the loss of function . Additionally, the binding of this compound to nuclear receptors can lead to changes in gene expression, further influencing cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that the stability of this compound can be influenced by factors such as pH, temperature, and the presence of other reactive species . Over time, the degradation of this compound can lead to the formation of metabolites that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has been reported to result in changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as the inhibition of tumor growth or the reduction of inflammation . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or demethylated metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites within cells. Additionally, this compound may interact with other metabolic enzymes, such as glutathione S-transferases, which play a role in detoxification and the regulation of oxidative stress .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation within different cellular compartments. The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins in the extracellular matrix .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with nuclear receptors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect mitochondrial function and energy production . The subcellular localization of this compound is essential for understanding its mechanism of action and its impact on cellular processes.

Propiedades

IUPAC Name |

6-chloro-4-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUAWQLKXCWJDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646242 | |

| Record name | 6-Chloro-4-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-88-7 | |

| Record name | 6-Chloro-4-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy-](/img/structure/B1592808.png)

![6-Iodobenzo[d]thiazole](/img/structure/B1592812.png)

![(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine](/img/structure/B1592822.png)